(2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Description
The compound (2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone backbone. Its structure features a 2-chlorophenyl group at the ketone end and a 4-hydroxyphenyl group at the propenone side. Chalcones are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substituents on the aryl rings significantly influence their physicochemical and biological behavior. This compound was synthesized via Claisen-Schmidt condensation with a yield of 78.9% and characterized by HRMS ([M+H]+: 277.0178) .
Properties
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-14-4-2-1-3-13(14)15(18)10-7-11-5-8-12(17)9-6-11/h1-10,17H/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGQCKIOOCJPLO-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the propenone moiety can be reduced to form the corresponding saturated compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chlorobenzaldehyde or 2-chlorobenzoic acid.
Reduction: Formation of (2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)propane.
Substitution: Formation of various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Chalcones have been extensively studied for their biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific compound (2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one has shown promise in several areas:
Anticancer Activity
- Mechanism : Research indicates that chalcones can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle proteins.
- Case Study : In vitro studies demonstrated that this compound exhibits cytotoxic effects against breast cancer cell lines (MDA-MB-231). The compound was shown to inhibit cell proliferation significantly at concentrations ranging from 10 to 50 µM over 48 hours .
Anti-inflammatory Effects
- Mechanism : The compound's hydroxyl group contributes to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines.
- Case Study : A study reported that administration of this chalcone reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models, indicating its potential as an anti-inflammatory agent .
Antioxidant Properties
Chalcones are recognized for their antioxidant capabilities, which help mitigate oxidative stress in biological systems:
- Study Findings : In a comparative analysis, this compound exhibited a higher DPPH radical scavenging activity compared to other chalcones tested, suggesting its effectiveness as a natural antioxidant .
Material Science Applications
The unique structural properties of chalcones make them suitable for applications in material science:
- Organic Photovoltaics : Research has explored the use of chalcones as organic semiconductors due to their ability to absorb light and generate charge carriers.
- Case Study : A study demonstrated that incorporating this compound into polymer matrices improved the efficiency of organic solar cells by enhancing charge transport properties .
Synthesis and Chemical Transformations
Chalcones serve as versatile intermediates in organic synthesis:
- Synthesis of Flavonoids : The compound can be transformed into various flavonoids through cyclization reactions.
- Data Table : Below is a summary of synthetic routes involving this compound.
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Cyclization | Base catalysis with ethanol | Flavonoid derivative | 85 |
| Oxidation | H₂O₂ in acetic acid | O-methylated product | 90 |
| Reduction | NaBH₄ in methanol | Alcohol derivative | 95 |
Conclusion and Future Directions
The compound this compound demonstrates significant potential across various scientific domains. Its applications in medicinal chemistry highlight its role as a promising anticancer and anti-inflammatory agent. Additionally, its utility in material science and organic synthesis underscores the versatility of chalcones.
Future research should focus on:
- Expanding the understanding of its mechanism of action at the molecular level.
- Exploring novel derivatives with enhanced biological activities.
- Investigating the environmental impact and sustainability of synthesizing chalcone derivatives.
Mechanism of Action
The mechanism of action of (2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcone Derivatives
Substituent Effects and Molecular Properties
The table below summarizes key structural and synthetic differences between the target compound and analogs:
Key Structural and Functional Comparisons
Electronic and Steric Effects
- Electron-Withdrawing vs. In contrast, analogs like (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one have electron-donating methoxy groups, which enhance conjugation and stabilize the enone system . The 4-hydroxyphenyl group enables hydrogen bonding (O–H···O), as observed in the orthorhombic crystal structure of the dimethoxy analog . The absence of para-substituents in the target compound may reduce steric hindrance compared to trichlorophenyl derivatives .
Crystallographic and Solid-State Behavior
- The dimethoxy analog crystallizes in an orthorhombic system (Pbca) with intermolecular O–H···O hydrogen bonds and π-π stacking (centroid–centroid distance: 3.7386 Å) . These interactions enhance thermal stability and solubility in polar solvents. The target compound’s solid-state behavior remains unreported, but its ortho-chloro substituent likely disrupts planarity, reducing π-π interactions compared to para-substituted derivatives.
Biological Activity
(2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant effects, supported by recent research findings and case studies.
Chemical Structure
The compound's molecular formula is . Its structure features a central prop-2-en-1-one moiety flanked by a chlorophenyl group and a hydroxyphenyl group. The arrangement of these groups contributes to its biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of chalcones, including this compound. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.30 µg/mL |
| Candida albicans | 0.20 µg/mL |
These results indicate that the compound is particularly effective against common pathogens, suggesting its potential use in developing new antimicrobial agents .
Anticancer Activity
Chalcones have been investigated for their anticancer properties, with this compound showing promising results in vitro. Research indicates that this compound can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS).
Case Study:
In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests.
| Assay Type | IC50 Value |
|---|---|
| DPPH Radical Scavenging | 25 µg/mL |
| ABTS Radical Scavenging | 30 µg/mL |
The results suggest that the compound effectively neutralizes free radicals, which may contribute to its protective effects against oxidative stress-related diseases .
The biological activities of this compound are attributed to several mechanisms:
- Intermolecular Interactions: The presence of hydroxyl groups facilitates hydrogen bonding, enhancing solubility and interaction with biological targets.
- ROS Generation: The compound promotes oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Inhibition: Chalcones may inhibit key enzymes involved in bacterial metabolism, contributing to their antimicrobial effects.
Q & A
How can (2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one be synthesized, and what critical steps ensure stereochemical purity?
Answer:
The compound can be synthesized via the Claisen-Schmidt condensation between 2-chloroacetophenone and 4-hydroxybenzaldehyde under basic conditions (e.g., KOH in ethanol). To prevent undesired side reactions, the phenolic -OH group in 4-hydroxybenzaldehyde may require protection (e.g., as a methoxy group) prior to condensation, followed by deprotection post-reaction . Stereochemical control (E-configuration) is achieved by optimizing reaction conditions (e.g., temperature, solvent polarity) and confirmed via NMR coupling constants (J = 12–16 Hz for trans-olefin protons) or single-crystal XRD .
What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Answer:
- IR spectroscopy : Confirms carbonyl (C=O) stretch (~1650–1700 cm⁻¹) and hydroxyl (-OH) vibrations (~3200–3600 cm⁻¹) .
- 1H/13C NMR : Assigns aromatic proton environments, olefin geometry, and substituent effects (e.g., deshielding of carbonyl carbon at ~190 ppm) .
- Single-crystal XRD : Provides definitive proof of E-configuration and bond geometry. For example, C=C bond lengths in similar chalcones range from 1.32–1.35 Å, consistent with DFT predictions .
How can DFT calculations complement experimental data in studying this compound’s reactivity?
Answer:
Density Functional Theory (DFT) predicts HOMO-LUMO gaps, global electrophilicity index (ω), and Fukui indices to identify reactive sites. For instance, a narrow HOMO-LUMO gap (<4 eV) suggests high reactivity, aligning with experimental observations of nucleophilic attack at the α,β-unsaturated carbonyl region . Comparing DFT-derived λmax (UV-Vis) with experimental spectra validates computational models (error margins <10 nm) .
What methodologies are suitable for evaluating the antimicrobial activity of this compound?
Answer:
- Broth microdilution assay : Determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Assesses bactericidal vs. bacteriostatic effects.
- Structure-activity analysis : Correlates substituent effects (e.g., chloro vs. methoxy groups) with potency. For example, electron-withdrawing groups (e.g., -Cl) enhance activity by increasing electrophilicity .
How do crystal packing interactions influence the compound’s stability and reactivity?
Answer:
XRD studies of analogous chalcones reveal intermolecular hydrogen bonds (e.g., C=O∙∙∙H-O) and π-π stacking between aromatic rings, stabilizing the crystal lattice. These interactions reduce molecular mobility, potentially slowing degradation. However, steric hindrance from bulky substituents (e.g., 2-chlorophenyl) may disrupt packing, increasing solubility and reactivity .
What contradictions exist in reported biological activities of similar chalcones, and how can they be resolved?
Answer:
Discrepancies in antimicrobial potency often arise from variations in:
- Test strains : Species-specific membrane permeability differences.
- Compound solubility : Use of DMSO vs. aqueous buffers affects bioavailability.
- Assay protocols : Standardizing incubation time and inoculum size improves reproducibility. Meta-analyses of structure-activity relationships (SAR) can reconcile conflicting data .
How can substituent effects on the aryl rings be systematically studied?
Answer:
- Electron-donating/-withdrawing group substitutions : Synthesize derivatives with -OCH₃, -NO₂, or -CF₃ groups to modulate electronic properties.
- Quantitative SAR (QSAR) : Use Hammett constants (σ) to correlate substituent electronic effects with reactivity or bioactivity. For example, -Cl (σ = +0.23) increases electrophilicity, enhancing antimicrobial activity .
What challenges arise in interpreting UV-Vis and fluorescence spectra of this compound?
Answer:
- Solvatochromism : Solvent polarity shifts λmax due to changes in dipole-dipole interactions. Ethanol vs. DMSO may cause shifts of 10–20 nm.
- Aggregation-induced quenching : At high concentrations, π-π stacking reduces fluorescence intensity. Dilution studies or time-resolved spectroscopy mitigate this issue .
How can reaction mechanisms for chalcone derivatives be elucidated?
Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Computational modeling : Transition state analysis via DFT identifies intermediates in nucleophilic addition or cycloaddition reactions .
What strategies optimize yield in large-scale synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
